molecular formula C42H72O14 B600433 Gypenoside LI CAS No. 94987-10-7

Gypenoside LI

Cat. No.: B600433
CAS No.: 94987-10-7
M. Wt: 801.0 g/mol
InChI Key: LTJZMSTVPKBWKB-XUYZQZLKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Gypenosides, including Gypenoside LI, are typically extracted from Gynostemma pentaphyllum using various methods. One effective method involves ultrasonic extraction followed by demalonylation. The extracted solution is heated in a water bath at 95°C to convert malonylgypenosides into their corresponding gypenosides .

Industrial Production Methods: In industrial settings, the extraction process is scaled up using similar principles. The plant material is subjected to ultrasonic extraction, followed by heating and concentration. Advanced techniques like ultrahigh-performance liquid chromatography (UHPLC) coupled with a charged aerosol detector (CAD) are used for the analysis and quality control of the extracted gypenosides .

Chemical Reactions Analysis

Types of Reactions: Gypenoside LI undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various nucleophiles can be used for substitution reactions under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.

Comparison with Similar Compounds

Gypenoside LI is unique among gypenosides due to its potent anti-cancer and neuroprotective properties. Similar compounds include:

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,52)21-11-14-41(7)28(21)22(45)16-27-39(5)17-23(46)35(38(3,4)26(39)12-15-40(27,41)6)56-37-34(32(50)30(48)25(19-44)54-37)55-36-33(51)31(49)29(47)24(18-43)53-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21-,22+,23+,24+,25+,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37-,39-,40+,41+,42+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJZMSTVPKBWKB-XUYZQZLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317573
Record name Gypenoside LI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

801.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94987-10-7
Record name Gypenoside LI
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94987-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gypenoside LI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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